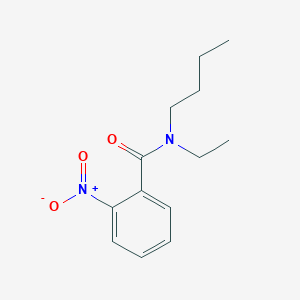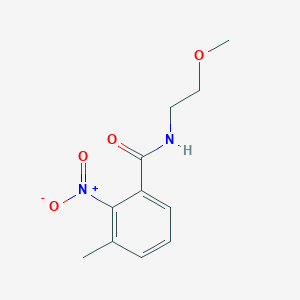![molecular formula C17H22N4OS B4583716 N'-(4-acetylphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4583716.png)
N'-(4-acetylphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of amine compounds with thiocyanates or isothiocyanates. One of the common methods for synthesizing thiourea derivatives includes the use of phase-transfer catalysts to facilitate the reaction under mild conditions, leading to high yields of the desired products. For example, N-(4-acetylphenyl)-N′-(2-nitrobenzoyl)-thiourea was synthesized using PEG-400 as the phase-transfer catalyst, highlighting the effectiveness of this approach in thiourea synthesis (Hu et al., 2016).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is determined using various spectroscopic techniques and single-crystal X-ray diffraction. These methods provide detailed information about the arrangement of atoms within the molecule, including bond lengths, angles, and the overall geometry of the compound. The crystal structure analysis of similar thiourea derivatives reveals monoclinic systems with specific space groups, indicating the presence of strong intramolecular and intermolecular interactions that influence the stability and reactivity of the compound (Saeed & Parvez, 2005).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, including cycloaddition reactions, which are crucial for synthesizing heterocyclic compounds. For instance, 3-(4-acetylphenyl)sydnone undergoes cycloaddition with dimethyl acetylene dicarboxylate to yield pyrazole derivatives, demonstrating the versatility of thiourea compounds in organic synthesis (Hunnur et al., 2005).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including its role as a ligand in coordination chemistry or its utility in material science.
Chemical Properties Analysis
Thiourea derivatives exhibit a range of chemical properties, including their ability to act as ligands, forming complexes with metal ions. This property is particularly useful in the development of sensors and in catalysis. The selective recognition of metal ions, such as Hg2+, by thiourea derivatives underscores their potential in environmental monitoring and remediation efforts (Hu et al., 2016).
Scientific Research Applications
Plant Growth Regulation and Metal Ion Recognition
- Research has shown that certain thiourea derivatives exhibit considerable plant growth regulatory properties. For example, a study by Hu et al. (2016) detailed the synthesis and characterization of a related compound, highlighting its selective recognition for Hg2+ ions over other metal ions in DMSO solutions, suggesting applications in both agriculture and environmental monitoring Hu, Li, Qi, & Sun, 2016.
Antibacterial and Antifungal Activities
- Thiourea derivatives have been synthesized for their potential antibacterial and antifungal activities. For instance, Fathalla, Awad, and Mohamed (2005) synthesized 2-thiouracil-5-sulphonamide derivatives showing these properties, indicating the potential for developing new antimicrobial agents Fathalla, Awad, & Mohamed, 2005.
properties
IUPAC Name |
3-(4-acetylphenyl)-1-methyl-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-11-16(12(2)21(5)19-11)10-20(4)17(23)18-15-8-6-14(7-9-15)13(3)22/h6-9H,10H2,1-5H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHABQTOKGULTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=S)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetylphenyl)-1-methyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)glycinamide](/img/structure/B4583635.png)


![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4583662.png)
![3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4583667.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(9H-fluoren-2-yl)ethanone](/img/structure/B4583674.png)

![ethyl 4-cyano-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4583696.png)
![2,6-dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4583704.png)



![6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4583741.png)
![N-ethyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4583742.png)